molecular formula C4H4Cl4O2S B1346688 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide CAS No. 3737-41-5

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

Cat. No.: B1346688
CAS No.: 3737-41-5
M. Wt: 257.9 g/mol
InChI Key: GCAXGCSCRRVVLF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide typically involves the chlorination of tetrahydrothiophene followed by oxidation. One common method includes the reaction of tetrahydrothiophene with chlorine gas under controlled conditions to introduce the chlorine atoms. This is followed by oxidation using an oxidizing agent such as hydrogen peroxide or a peracid to form the sulfone group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, organosulfur compounds can interact with enzymes and proteins, potentially affecting their function .

Comparison with Similar Compounds

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide can be compared with other similar compounds such as:

    3,3,4,4-Tetrachlorotetrahydrothiophene: Lacks the sulfone group, making it less oxidized.

    3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-sulfide: Contains a sulfide group instead of a sulfone, affecting its reactivity and applications.

    3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-sulfoxide: An intermediate oxidation state between the sulfide and sulfone.

The uniqueness of this compound lies in its specific combination of chlorine atoms and the sulfone group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

3,3,4,4-tetrachlorothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl4O2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXGCSCRRVVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041461
Record name 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
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Molecular Weight

257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3737-41-5
Record name Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide
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Record name 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
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Record name Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide
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Record name 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
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Record name 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide
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Record name 3,3,4,4-TETRACHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
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Q & A

Q1: What structural information about 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide can be derived from the X-ray diffraction study?

A1: The research primarily focuses on utilizing X-ray diffraction to determine the crystal structures of 2- and 3-sulfolene and their halogenated derivatives, including this compound []. The study elucidates key structural parameters such as bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice. This information provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which can be crucial for understanding its chemical reactivity and potential interactions with other molecules.

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